4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methyl, pyridine, piperidine, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridine Group: The pyridine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with 2-methylpyridine under basic conditions.
Sulfonamide Formation: The benzenesulfonamide group is attached through a sulfonylation reaction, where the intermediate reacts with benzenesulfonyl chloride in the presence of a base like triethylamine.
Fluorination and Methylation: The final steps involve selective fluorination and methylation of the aromatic ring, which can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr), using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
Medicinally, this compound could be explored for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the presence of fluorine can enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in bacterial cell wall synthesis or receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the 3-methyl group, which may affect its biological activity and binding affinity.
3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the fluorine atom, potentially reducing its metabolic stability.
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks both the fluorine and methyl groups, which could significantly alter its chemical and biological properties.
Uniqueness
The presence of both fluorine and methyl groups in 4-fluoro-3-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide makes it unique compared to its analogs. These groups can influence the compound’s lipophilicity, electronic properties, and overall biological activity, potentially making it more effective in its intended applications.
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c1-14-11-18(3-4-19(14)20)26(24,25)22-13-16-6-9-23(10-7-16)17-5-8-21-15(2)12-17/h3-5,8,11-12,16,22H,6-7,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHHWUUVKNKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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